molecular formula C20H19N6NaO6S2 B601269 Cefamandole Impurity C Sodium Salt CAS No. 36922-16-4

Cefamandole Impurity C Sodium Salt

Cat. No.: B601269
CAS No.: 36922-16-4
M. Wt: 526.5 g/mol
InChI Key: UTRXFMNJSPANIM-ZRCLMYKLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cefamandole Impurity C Sodium Salt is a chemical substance with the molecular formula C20H19N6O6S2.Na . It is an impurity of Cefamandole, a semi-synthetic beta-lactam, second-generation cephalosporin antibiotic with bactericidal activity . It is the sodium salt form of cefamandole formyl ester .


Molecular Structure Analysis

The molecular structure of this compound is characterized by absolute stereochemistry . It has three defined stereocenters . The molecular weight is 526.52 .

Scientific Research Applications

Electrochemical Analysis

  • Electrochemical Assays: Cefamandole sodium, including its formyl ester cefamandole nafate, has been analyzed using polarographic assays. These assays are crucial for determining the purity of these compounds, utilizing controlled potential coulometry as an absolute method. This approach surpasses traditional microbiological autoturbidimetric and automated iodometric assays in precision, accuracy, and selectivity. Techniques like NMR, TLC, GC, and polarography are instrumental in detecting and quantifying likely impurities and degradation products (Rickard & Cooke, 1977).

Impurity Profiling and Toxicity

  • Impurity Profiling: Advanced techniques like two-dimensional liquid chromatography and mass spectrometry are employed to profile the impurities of cephalosporin antibiotics, including cefamandole sodium. This comprehensive approach aids in characterizing and understanding the origination of impurities (Qiu et al., 2015).

Chemical Stability and Kinetics

  • Desolvation Kinetics and Stability: Research has focused on the desolvation and solvation reactions of cefamandole sodium, assessing factors like water vapor, temperature, and crystal size. This work contributes significantly to the understanding of pharmaceutical processing and stability of cefamandole sodium in different forms (Pikal, Lang, & Shah, 1983).

Analytical Methodologies

  • Methodological Innovations: The development of specific methodologies, like liquid chromatography, for the assay of cefamandole is critical. These methods enable accurate pharmacokinetic studies and highlight the importance of assay precision in scientific research (Zhang & Lovering, 2001).

Structure-Activity Relationship

  • Spectrum Characteristics and Isomer Analysis: High-resolution mass spectrometry and chromatographic techniques are used to elucidate the structure-activity relationship of cefamandole impurities, including its isomers. This research is vital for controlling impurities and ensuring drug safety (Wang et al., 2022).

Safety and Hazards

Cefamandole sodium salt can cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause an allergic skin reaction and respiratory irritation . As Cefamandole is broken down in the body, it releases free N-methylthiotetrazole, which can cause hypoprothrombinemia .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Cefamandole Impurity C Sodium Salt involves the conversion of 7-aminocephalosporanic acid (7-ACA) to the desired impurity through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Sodium hydroxide (NaOH)", "Methanol (CH3OH)", "Acetic acid (CH3COOH)", "Ethyl acetate (CH3COOC2H5)", "Sodium bicarbonate (NaHCO3)", "Hydrogen peroxide (H2O2)", "Water (H2O)" ], "Reaction": [ "1. Dissolve 7-ACA in methanol and add NaOH to adjust the pH to 9.5.", "2. Add a solution of ethyl acetate in methanol to the reaction mixture and stir for 1 hour at room temperature.", "3. Add acetic acid to adjust the pH to 4.5.", "4. Extract the impurity using ethyl acetate and wash with water.", "5. Dry the organic layer over sodium sulfate and evaporate the solvent.", "6. Dissolve the impurity in water and adjust the pH to 7.0 using NaHCO3.", "7. Add H2O2 to the solution and stir for 1 hour at room temperature.", "8. Extract the impurity using ethyl acetate and wash with water.", "9. Dry the organic layer over sodium sulfate and evaporate the solvent.", "10. Dissolve the impurity in water and add NaOH to adjust the pH to 7.5.", "11. Filter the solution and collect the solid product, which is Cefamandole Impurity C Sodium Salt." ] }

CAS No.

36922-16-4

Molecular Formula

C20H19N6NaO6S2

Molecular Weight

526.5 g/mol

IUPAC Name

sodium;(6R,7R)-7-[[(2R)-2-acetyloxy-2-phenylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C20H20N6O6S2.Na/c1-10(27)32-15(11-6-4-3-5-7-11)16(28)21-13-17(29)26-14(19(30)31)12(8-33-18(13)26)9-34-20-22-23-24-25(20)2;/h3-7,13,15,18H,8-9H2,1-2H3,(H,21,28)(H,30,31);/q;+1/p-1/t13-,15-,18-;/m1./s1

InChI Key

UTRXFMNJSPANIM-ZRCLMYKLSA-M

Isomeric SMILES

CC(=O)O[C@H](C1=CC=CC=C1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC4=NN=NN4C)C(=O)[O-].[Na+]

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

5-​Thia-​1-​azabicyclo[4.2.0]​oct-​2-​ene-​2-​carboxylic acid, 7-​[[(acetyloxy)​phenylacetyl]​amino]​-​3-​[[(1-​methyl-​1H-​tetrazol-​5-​yl)​thio]​methyl]​-​8-​oxo-​, monosodium salt, [6R-​[6α,​7β(R*)​]​]​- (9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.